molecular formula C10H11NO4 B189051 2,4,6-Trimethyl-3-nitrobenzoic acid CAS No. 106567-41-3

2,4,6-Trimethyl-3-nitrobenzoic acid

Cat. No. B189051
Key on ui cas rn: 106567-41-3
M. Wt: 209.2 g/mol
InChI Key: MNCAEAPELOWRRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06455528B1

Procedure details

To a solution of 4-nitromesitylenecarboxylic acid (13 g) in ethanol (50 ml) was added a solution of 28% hydrochloric acid-ethanol (50 ml) and the mixture was refluxed under heating for 2 hr. There action mixture was concentrated and ethyl acetate was added. The mixture was washed with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated and the obtained residue was purified by silica gel column chromatography (developing solvent; hexane:ethyl acetate=9:1) to give the title compound (7.7 g) as pale-brown crystals.
Quantity
13 g
Type
reactant
Reaction Step One
Name
hydrochloric acid ethanol
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[C:9]([CH3:10])=[CH:8][C:7]([CH3:11])=[C:6](C(O)=O)[C:5]=1[CH3:15])([O-:3])=[O:2].Cl.[CH2:17]([OH:19])[CH3:18].C([OH:22])C>>[N+:1]([C:4]1[C:5]([CH3:15])=[CH:6][C:7]([C:11]([O:19][CH2:17][CH3:18])=[O:22])=[CH:8][C:9]=1[CH3:10])([O-:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=C(C=C1C)C)C(=O)O)C
Name
hydrochloric acid ethanol
Quantity
50 mL
Type
reactant
Smiles
Cl.C(C)O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
under heating for 2 hr
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
There action mixture was concentrated
ADDITION
Type
ADDITION
Details
ethyl acetate was added
WASH
Type
WASH
Details
The mixture was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the obtained residue was purified by silica gel column chromatography (developing solvent; hexane:ethyl acetate=9:1)

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=C(C=C1C)C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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